molecular formula C8H3ClF2O3 B114422 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride CAS No. 143096-86-0

2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride

Cat. No. B114422
M. Wt: 220.56 g/mol
InChI Key: URZQSPHXJREUFT-UHFFFAOYSA-N
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Patent
US05489570

Procedure details

2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid (15.0 g) was dissolved in 1,2-dichloroethane and N,N-dimethylformamide and thionyl chloride (10.6 g) added. The mixture was heated under reflux for 1 hour, and the solvent evaporated in vacuo. The residue was dissolved in toluene and re-evaporated to yield 2,2-difluoro-1,3-benzodioxol-4-oyl chloride (17.35 g).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([F:14])[O:6][C:5]2[CH:7]=[CH:8][CH:9]=[C:10]([C:11](O)=[O:12])[C:4]=2[O:3]1.CN(C)C=O.S(Cl)([Cl:22])=O>ClCCCl>[F:1][C:2]1([F:14])[O:6][C:5]2[CH:7]=[CH:8][CH:9]=[C:10]([C:11]([Cl:22])=[O:12])[C:4]=2[O:3]1

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
FC1(OC2=C(O1)C=CC=C2C(=O)O)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
10.6 g
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in toluene
CUSTOM
Type
CUSTOM
Details
re-evaporated

Outcomes

Product
Name
Type
product
Smiles
FC1(OC2=C(O1)C=CC=C2C(=O)Cl)F
Measurements
Type Value Analysis
AMOUNT: MASS 17.35 g
YIELD: CALCULATEDPERCENTYIELD 106%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.